Cas no 2229539-00-6 ((3-methanesulfonyl-2-oxopropyl)(methyl)amine)

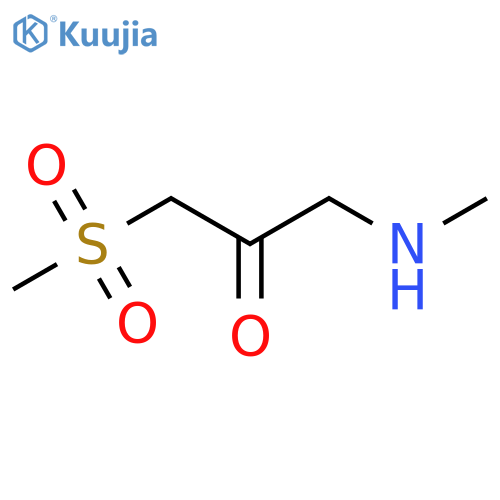

2229539-00-6 structure

商品名:(3-methanesulfonyl-2-oxopropyl)(methyl)amine

(3-methanesulfonyl-2-oxopropyl)(methyl)amine 化学的及び物理的性質

名前と識別子

-

- (3-methanesulfonyl-2-oxopropyl)(methyl)amine

- 2229539-00-6

- EN300-1990355

-

- インチ: 1S/C5H11NO3S/c1-6-3-5(7)4-10(2,8)9/h6H,3-4H2,1-2H3

- InChIKey: YROHRVDIIFQPRJ-UHFFFAOYSA-N

- ほほえんだ: S(C)(CC(CNC)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 165.04596439g/mol

- どういたいしつりょう: 165.04596439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 71.6Ų

(3-methanesulfonyl-2-oxopropyl)(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990355-2.5g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1990355-5.0g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-1990355-10.0g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1990355-1.0g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1990355-0.05g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1990355-0.5g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1990355-10g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 10g |

$5037.0 | 2023-09-16 | ||

| Enamine | EN300-1990355-0.1g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1990355-0.25g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1990355-1g |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine |

2229539-00-6 | 1g |

$1172.0 | 2023-09-16 |

(3-methanesulfonyl-2-oxopropyl)(methyl)amine 関連文献

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

2229539-00-6 ((3-methanesulfonyl-2-oxopropyl)(methyl)amine) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬